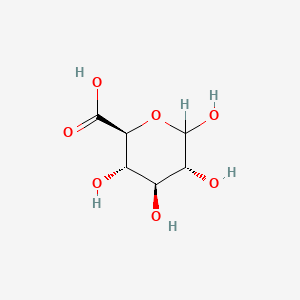
Isopentyl-4-Hydroxybenzoat
Übersicht
Beschreibung
Isopentyl 4-hydroxybenzoate, also known as isopentylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. It is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. The compound is known for its ability to inhibit the growth of bacteria and fungi, making it valuable in extending the shelf life of various products.
Wissenschaftliche Forschungsanwendungen
Isopentyl 4-hydroxybenzoate is widely used in various fields due to its preservative properties:
Chemistry: Used as a standard preservative in analytical chemistry to prevent microbial contamination of samples.
Biology: Employed in biological research to preserve biological samples and reagents.
Medicine: Incorporated into pharmaceutical formulations to extend the shelf life of drugs and prevent microbial growth.
Industry: Used in the cosmetic industry in products like lotions, creams, and shampoos to prevent spoilage.
Wirkmechanismus
Isopentyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Isoamyl Ester, is a chemical compound with the molecular formula C12H16O3 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a structurally similar compound, is known to be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
Given its chemical properties such as molecular weight, density, and boiling point , it can be inferred that these properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause skin and eye irritation, suggesting that it interacts with cellular components in these tissues .
Action Environment
The action, efficacy, and stability of Isopentyl 4-hydroxybenzoate can be influenced by various environmental factors. For instance, its physical and chemical properties such as density, boiling point, and melting point suggest that temperature and pressure could affect its stability and action.
Biochemische Analyse
Biochemical Properties
Isopentyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in its function as an antimicrobial agent. It interacts with various enzymes and proteins, including esterases and hydrolases, which catalyze the hydrolysis of the ester bond in isopentyl 4-hydroxybenzoate, resulting in the release of 4-hydroxybenzoic acid and isopentyl alcohol . These interactions are crucial for its antimicrobial activity, as the hydrolysis products can disrupt microbial cell membranes and inhibit microbial growth.
Cellular Effects
Isopentyl 4-hydroxybenzoate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isopentyl 4-hydroxybenzoate can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of isopentyl 4-hydroxybenzoate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Isopentyl 4-hydroxybenzoate can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit the activity of certain enzymes, such as esterases, by forming a stable complex with the enzyme’s active site . This inhibition can lead to the accumulation of isopentyl 4-hydroxybenzoate and its metabolites, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopentyl 4-hydroxybenzoate can change over time due to its stability and degradation. Studies have shown that isopentyl 4-hydroxybenzoate is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can accelerate its degradation, leading to the formation of degradation products that may have different biological activities . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of isopentyl 4-hydroxybenzoate vary with different dosages in animal models. At low doses, isopentyl 4-hydroxybenzoate has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, with certain dosages required to elicit specific biological responses . Toxicity studies have indicated that high doses of isopentyl 4-hydroxybenzoate can cause oxidative stress, inflammation, and tissue damage in animal models .
Metabolic Pathways
Isopentyl 4-hydroxybenzoate is involved in several metabolic pathways, including its hydrolysis to 4-hydroxybenzoic acid and isopentyl alcohol. These metabolites can further undergo various biochemical transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . Enzymes such as esterases and cytochrome P450s play a crucial role in the metabolism of isopentyl 4-hydroxybenzoate, influencing its metabolic flux and metabolite levels .
Transport and Distribution
Isopentyl 4-hydroxybenzoate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to various tissues . The localization and accumulation of isopentyl 4-hydroxybenzoate within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of isopentyl 4-hydroxybenzoate is primarily in the cytoplasm and cell membrane. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The activity and function of isopentyl 4-hydroxybenzoate can be affected by its localization, with certain cellular compartments providing a more favorable environment for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentyl 4-hydroxybenzoate is typically synthesized through esterification. The reaction involves 4-hydroxybenzoic acid and isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In industrial settings, the synthesis of isopentyl 4-hydroxybenzoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The mixture is heated and stirred continuously to achieve high yields. After the reaction, the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Types of Reactions:
Esterification: The primary reaction for the synthesis of isopentyl 4-hydroxybenzoate.
Hydrolysis: Under acidic or basic conditions, isopentyl 4-hydroxybenzoate can undergo hydrolysis to yield 4-hydroxybenzoic acid and isopentyl alcohol.
Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: 4-hydroxybenzoic acid, isopentyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, heat.
Major Products Formed:
Hydrolysis: 4-hydroxybenzoic acid and isopentyl alcohol.
Vergleich Mit ähnlichen Verbindungen
Methylparaben: Shorter alkyl chain, higher solubility in water, commonly used in aqueous formulations.
Ethylparaben: Slightly longer alkyl chain than methylparaben, used in both aqueous and oil-based formulations.
Propylparaben: Longer alkyl chain, lower solubility in water, more effective in oil-based formulations.
Butylparaben: Longest alkyl chain among common parabens, least soluble in water, highly effective in oil-based formulations.
Isopentyl 4-hydroxybenzoate is unique due to its balance of solubility and antimicrobial efficacy, making it versatile for use in a wide range of products.
Eigenschaften
IUPAC Name |
3-methylbutyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVDKDQYBNSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064397 | |
| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-30-8 | |
| Record name | Isoamyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl 4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL 4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















